Sodium o-iodohippurate is a radiopharmaceutical compound primarily used in scientific research to assess renal function. [] It is classified as a radiotracer due to its ability to be labeled with radioactive isotopes of iodine, such as Iodine-131 (131I) or Iodine-123 (123I), allowing for its detection and tracking within biological systems. [, , ] Its primary role in scientific research is to evaluate renal blood flow, glomerular filtration rate, and tubular secretion. [, , ]
Sodium o-iodohippurate is an organic sodium salt derived from the reaction of 2-iodohippuric acid and sodium hydroxide. It is classified as a radiopharmaceutical agent, primarily utilized in renal imaging and function tests. The compound is recognized for its role in diagnostic procedures, particularly in assessing kidney function through its uptake in renal tissues. Its chemical formula is with a molecular weight of approximately 305.07 g/mol .
The synthesis of sodium o-iodohippurate typically involves the following steps:
This method highlights the compound's synthetic versatility and the ease with which it can be prepared, making it a valuable substance in pharmaceutical applications .
Sodium o-iodohippurate possesses a specific molecular structure characterized by:
Sodium o-iodohippurate participates in several chemical reactions:
The mechanism of action of sodium o-iodohippurate primarily involves its renal uptake and excretion:
The physical and chemical properties of sodium o-iodohippurate include:
Sodium o-iodohippurate has significant applications in various fields:
The compound's versatility and effectiveness make it an essential tool in both clinical diagnostics and research settings .
Sodium o-iodohippurate, systematically named sodium 2-[(2-iodobenzoyl)amino]acetate, has the molecular formula C₉H₇INNaO₃ and a molecular weight of 327.05 g/mol [7] [9]. Its structure comprises a glycine moiety linked to an ortho-iodinated benzoyl group, forming a sodium salt critical for water solubility. The compound’s CAS Registry Number is 133-17-5 (non-radioactive form), while its radioactive variants include:
Table 1: Isotopic Properties of Radiolabeled Sodium o-Iodohippurate
Isotope | Physical Half-Life | Primary Emission Energy | Effective Half-Life in Vivo |
---|---|---|---|
Iodine-123 | 13.1 hours | 159 keV (gamma) | 3.5–5.8 hours |
Iodine-131 | 8.04 days | 364 keV (gamma, beta) | 4.5–6.3 hours |
Iodine-123 is preferred for diagnostic imaging due to its optimal gamma energy (159 keV) and shorter half-life, minimizing patient radiation exposure [3] [8]. Iodine-131’s beta emission and longer half-life limit its utility to specialized contexts [5] [10]. Both isotopes exhibit similar biochemical behavior but differ in radiolytic stability due to decay characteristics [2] [8].
Sodium o-iodohippurate belongs to the hippuric acid class—organic compounds characterized by a benzoyl group conjugated to glycine via an amide bond [9] [10]. Its ortho-iodination pattern distinguishes it from other halogenated hippurates:
Unlike para-substituted analogs (e.g., p-aminohippuric acid), ortho-iodination facilitates tubular secretion efficiency by optimizing interactions with organic anion transporters (OATs) in renal proximal tubules. This structural feature enables rapid plasma clearance—85% urinary excretion within 30 minutes post-injection in normal kidneys [7] [10].
Radiolabeled sodium o-iodohippurate is susceptible to radiolysis and hydrolytic deiodination, influenced by:
Table 2: Degradation Products and Detection Methods
Degradant | Formation Mechanism | Biological Interference | Acceptance Limit in Formulations |
---|---|---|---|
Free Iodide (I⁻) | Deiodination of C-I bond | Thyroid uptake; false renal clearance values | ≤3% of total radioactivity |
Iodobenzoic Acid | Amide bond hydrolysis | Hepatobiliary accumulation | ≤2% of total radioactivity |
Radiolytic Aggregates | Radical recombination | Altered pharmacokinetics | Not specified |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1